molecular formula C15H16N2O B13637328 3-Oxo-4-(1,3,3-trimethyl-1,3-dihydro-indol-2-ylidene)-butyronitrile

3-Oxo-4-(1,3,3-trimethyl-1,3-dihydro-indol-2-ylidene)-butyronitrile

Katalognummer: B13637328
Molekulargewicht: 240.30 g/mol
InChI-Schlüssel: FFYNSCICOOBTIU-UVTDQMKNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-oxo-4-[(2Z)-1,3,3-trimethyl-2,3-dihydro-1H-indol-2-ylidene]butanenitrile is a complex organic compound with a unique structure that includes an indole moiety and a nitrile group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-oxo-4-[(2Z)-1,3,3-trimethyl-2,3-dihydro-1H-indol-2-ylidene]butanenitrile typically involves the condensation of an indole derivative with a nitrile-containing compound under specific reaction conditions. One common method involves the use of a base catalyst to facilitate the reaction, followed by purification steps to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-oxo-4-[(2Z)-1,3,3-trimethyl-2,3-dihydro-1H-indol-2-ylidene]butanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The indole moiety can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

3-oxo-4-[(2Z)-1,3,3-trimethyl-2,3-dihydro-1H-indol-2-ylidene]butanenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the production of advanced materials and as a precursor for various industrial chemicals.

Wirkmechanismus

The mechanism by which 3-oxo-4-[(2Z)-1,3,3-trimethyl-2,3-dihydro-1H-indol-2-ylidene]butanenitrile exerts its effects involves interactions with specific molecular targets. The indole moiety can interact with biological receptors, while the nitrile group can participate in various biochemical pathways. These interactions can modulate cellular functions and lead to specific biological outcomes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-oxobutanenitrile: A simpler nitrile compound with similar reactivity.

    Indole-3-acetonitrile: Contains an indole moiety and a nitrile group, similar to the target compound.

    4-chloro-3-oxo-2-[(phenylamino)methylidene]butanenitrile: Another compound with a similar structure but different substituents.

Uniqueness

3-oxo-4-[(2Z)-1,3,3-trimethyl-2,3-dihydro-1H-indol-2-ylidene]butanenitrile is unique due to its specific combination of an indole moiety and a nitrile group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Eigenschaften

Molekularformel

C15H16N2O

Molekulargewicht

240.30 g/mol

IUPAC-Name

(4Z)-3-oxo-4-(1,3,3-trimethylindol-2-ylidene)butanenitrile

InChI

InChI=1S/C15H16N2O/c1-15(2)12-6-4-5-7-13(12)17(3)14(15)10-11(18)8-9-16/h4-7,10H,8H2,1-3H3/b14-10-

InChI-Schlüssel

FFYNSCICOOBTIU-UVTDQMKNSA-N

Isomerische SMILES

CC\1(C2=CC=CC=C2N(/C1=C\C(=O)CC#N)C)C

Kanonische SMILES

CC1(C2=CC=CC=C2N(C1=CC(=O)CC#N)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.